Cas no 2350329-94-9 (tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate)

Tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate is a chiral intermediate with potential applications in pharmaceutical synthesis and asymmetric catalysis. The compound features a tert-butyl ester group, which enhances stability and facilitates selective deprotection under mild conditions. The presence of a 4-fluoronaphthalene moiety introduces aromatic and electron-withdrawing properties, making it useful for designing bioactive molecules. The (2R)-stereocenter ensures enantioselectivity, critical for producing optically active compounds. This intermediate is particularly valuable in medicinal chemistry for the development of fluorinated drug candidates, where the fluorine atom can improve metabolic stability and binding affinity. Its well-defined structure and functional groups allow for further derivatization in targeted synthetic routes.
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate structure
2350329-94-9 structure
Product name:tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
CAS No:2350329-94-9
MF:C17H20FNO2
Molecular Weight:289.344608306885
CID:5613664
PubChem ID:165751940

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate 化学的及び物理的性質

名前と識別子

    • tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
    • 2350329-94-9
    • EN300-32794339
    • インチ: 1S/C17H20FNO2/c1-17(2,3)21-16(20)15(19)10-11-8-9-14(18)13-7-5-4-6-12(11)13/h4-9,15H,10,19H2,1-3H3/t15-/m1/s1
    • InChIKey: ADQVCBLRBDHXGR-OAHLLOKOSA-N
    • SMILES: FC1C=CC(=C2C=CC=CC2=1)C[C@H](C(=O)OC(C)(C)C)N

計算された属性

  • 精确分子量: 289.14780704g/mol
  • 同位素质量: 289.14780704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 366
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 3.5

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-32794339-0.05g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
0.05g
$948.0 2025-03-18
Enamine
EN300-32794339-0.25g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
0.25g
$1038.0 2025-03-18
Enamine
EN300-32794339-2.5g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
2.5g
$2211.0 2025-03-18
Enamine
EN300-32794339-10.0g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
10.0g
$4852.0 2025-03-18
Enamine
EN300-32794339-5.0g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
5.0g
$3273.0 2025-03-18
Enamine
EN300-32794339-1g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9
1g
$1129.0 2023-09-04
Enamine
EN300-32794339-5g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9
5g
$3273.0 2023-09-04
Enamine
EN300-32794339-0.1g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
0.1g
$993.0 2025-03-18
Enamine
EN300-32794339-0.5g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
0.5g
$1084.0 2025-03-18
Enamine
EN300-32794339-1.0g
tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate
2350329-94-9 95.0%
1.0g
$1129.0 2025-03-18

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate 関連文献

tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoateに関する追加情報

Comprehensive Overview of tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate (CAS No. 2350329-94-9)

The compound tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate (CAS No. 2350329-94-9) is a chiral amino acid derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique structural features, including the 4-fluoronaphthalene moiety and the tert-butyl ester group, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and GPCR-targeted therapeutics, which are currently trending topics in medicinal chemistry.

One of the key reasons for the growing interest in tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate is its role in asymmetric synthesis. The presence of the (2R)-configuration at the alpha-carbon makes it a versatile building block for enantioselective reactions, a hot topic in synthetic chemistry. Recent studies have highlighted its utility in constructing complex molecular architectures, particularly in the context of peptide mimetics and small-molecule probes. This aligns with the increasing demand for chiral auxiliaries and intermediates in the pharmaceutical industry.

From a structural perspective, the fluoronaphthalene ring system in this compound contributes to its lipophilicity and aromatic stacking capabilities, properties that are critical for drug-receptor interactions. These characteristics are frequently discussed in forums and publications focusing on structure-activity relationships (SAR) and drug design principles. Moreover, the tert-butyl ester group offers synthetic advantages, such as ease of deprotection under mild conditions, which is a common query among chemists optimizing synthetic routes.

In the context of green chemistry, researchers are exploring sustainable methods to synthesize tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate. Topics like catalyst recycling, solvent-free reactions, and energy-efficient processes are frequently searched in connection with this compound. The integration of flow chemistry techniques for its production is another area of active investigation, reflecting the broader shift toward continuous manufacturing in the chemical industry.

Analytical characterization of this compound often involves advanced techniques such as HPLC chiral separation, NMR spectroscopy, and mass spectrometry. These methods are essential for ensuring the enantiomeric purity and structural integrity of the material, which are critical for its applications in preclinical research. The compound's spectral data and chromatographic behavior are frequently requested by researchers, underscoring the need for detailed technical documentation.

Looking ahead, the potential of tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate in targeted drug delivery systems and bioconjugation strategies is an emerging area of interest. With the rise of precision medicine, compounds like this are being evaluated for their ability to enhance drug specificity and reduce off-target effects. This aligns with the broader industry focus on personalized therapeutics, a topic that dominates current scientific discourse.

In summary, tert-butyl (2R)-2-amino-3-(4-fluoronaphthalen-1-yl)propanoate (CAS No. 2350329-94-9) represents a multifaceted compound with significant implications for modern chemistry and drug development. Its structural uniqueness, synthetic versatility, and potential therapeutic applications make it a subject of ongoing research and discussion in both academic and industrial settings.

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